molecular formula C20H17N3O2S B1676861 6-[(4-Methylphenyl)thio]-2,3-dihydro-2-(4-methoxyphenyl)-5-methyl-3-oxo-4-pyridazinecarbonitrile CAS No. 182504-18-3

6-[(4-Methylphenyl)thio]-2,3-dihydro-2-(4-methoxyphenyl)-5-methyl-3-oxo-4-pyridazinecarbonitrile

Cat. No.: B1676861
CAS No.: 182504-18-3
M. Wt: 363.4 g/mol
InChI Key: YMRVCZZVGOWQDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MSD-D is an inhibitor of voltage-gated K(+) (Kv) channels Kv1.5.

Properties

CAS No.

182504-18-3

Molecular Formula

C20H17N3O2S

Molecular Weight

363.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-methyl-6-(4-methylphenyl)sulfanyl-3-oxopyridazine-4-carbonitrile

InChI

InChI=1S/C20H17N3O2S/c1-13-4-10-17(11-5-13)26-19-14(2)18(12-21)20(24)23(22-19)15-6-8-16(25-3)9-7-15/h4-11H,1-3H3

InChI Key

YMRVCZZVGOWQDN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)SC2=NN(C(=O)C(=C2C)C#N)C3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC=C(C=C1)SC2=NN(C(=O)C(=C2C)C#N)C3=CC=C(C=C3)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MSDD;  MSD D;  MSD-D

Origin of Product

United States

Synthesis routes and methods

Procedure details

An intimate, magnetically stirred mixture of 440 mg (1.40 mmol) of 1-[(4-methylphenyl)thio]-1-[(4-methoxyphenyl)hydrazono]-2-propanone 370 μl of ethylcyanoacetate and 178 mg of ammonium acetate was heated under a nitrogen atmosphere at 160° C. for 30 min. The reaction mixture was cooled and dissolved in methylene chloride. The organic layer was washed successively with saturated aqueous sodium bicarbonate and water. The organic layer was dried over magnesium sulfate and evaporated in vacuo to yield semi-pure product. The residue was recrystallized from ethanol to yield 6-[(4-methylphenyl)thio]-2,3-dihydro-2-(4-methoxyphenyl)-5-methyl-3-oxo-4-pyridazinecarbonitrile, mp 148-149° C.(EtOH).
Name
1-[(4-methylphenyl)thio]-1-[(4-methoxyphenyl)hydrazono]-2-propanone
Quantity
370 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
178 mg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(4-Methylphenyl)thio]-2,3-dihydro-2-(4-methoxyphenyl)-5-methyl-3-oxo-4-pyridazinecarbonitrile
Reactant of Route 2
6-[(4-Methylphenyl)thio]-2,3-dihydro-2-(4-methoxyphenyl)-5-methyl-3-oxo-4-pyridazinecarbonitrile
Reactant of Route 3
Reactant of Route 3
6-[(4-Methylphenyl)thio]-2,3-dihydro-2-(4-methoxyphenyl)-5-methyl-3-oxo-4-pyridazinecarbonitrile
Reactant of Route 4
6-[(4-Methylphenyl)thio]-2,3-dihydro-2-(4-methoxyphenyl)-5-methyl-3-oxo-4-pyridazinecarbonitrile

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